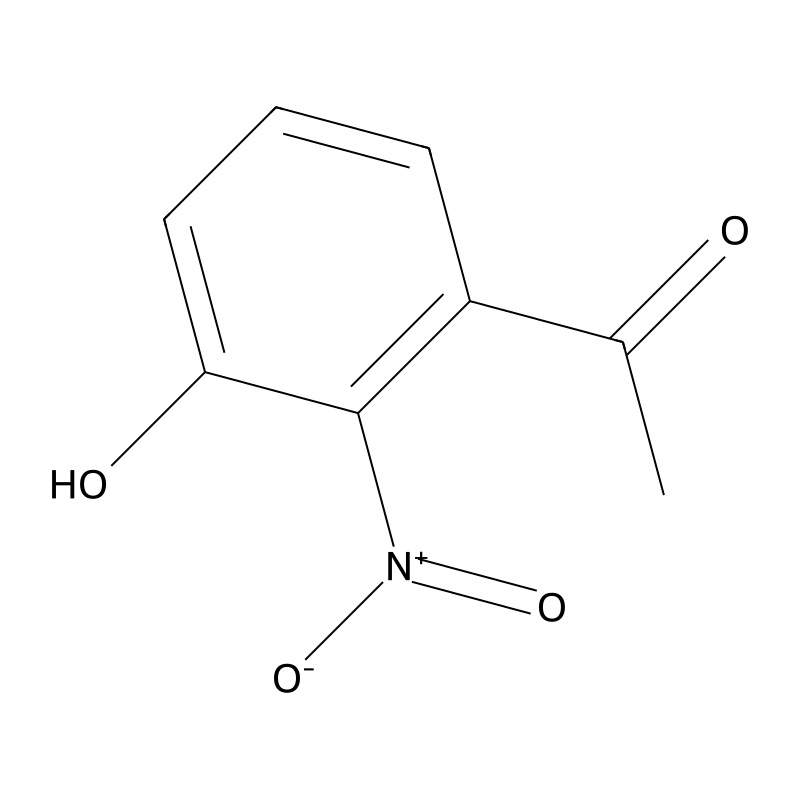

1-(3-Hydroxy-2-nitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(3-Hydroxy-2-nitrophenyl)ethanone, also known as 3'-hydroxy-2'-nitroacetophenone, is an organic compound with the molecular formula and a molecular weight of 181.15 g/mol. It features a hydroxyl group and a nitro group on an aromatic ring, contributing to its unique reactivity and potential applications in various fields, including chemistry and biology . The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents.

Potential areas of research:

Based on the chemical structure of the molecule, it is possible that 1-(3-Hydroxy-2-nitrophenyl)ethanone could be explored in various scientific research fields, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in various fields, such as pharmaceuticals or materials science.

- Medicinal chemistry: Investigating its potential biological activity and developing it further as a lead compound for drug discovery.

- Material science: Studying its properties and potential applications in the development of new materials.

- There is no readily available information on published research specifically focused on 1-(3-Hydroxy-2-nitrophenyl)ethanone.

- Further research is needed to understand its potential applications and properties.

Finding more information:

- Scientific databases like PubChem () and SciFinder can be helpful for searching for relevant research articles or patents related to this compound.

- Consulting with researchers in organic chemistry, medicinal chemistry, or material science might provide more insights into potential research applications of 1-(3-Hydroxy-2-nitrophenyl)ethanone.

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group via reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other substituents using halogens or alkylating agents.

- Condensation Reactions: The ethanone moiety can react with aldehydes or ketones to form larger molecules, which are useful in synthetic organic chemistry .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 1-(3-Hydroxy-2-nitrophenyl)ethanone exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, which may lead to therapeutic applications. Studies have shown that the nitro group can be reduced to form reactive intermediates that may affect cellular components, influencing biological pathways .

The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be accomplished through various methods:

- Nitration of 3-Hydroxyacetophenone: This method involves treating 3-hydroxyacetophenone with nitrating agents like nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the appropriate position on the aromatic ring.

- Reduction Reactions: Subsequent reduction of the nitro group can yield derivatives with altered biological activity.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving acetophenone derivatives and aldehydes .

These methods underscore its utility in synthetic organic chemistry.

1-(3-Hydroxy-2-nitrophenyl)ethanone has numerous applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug synthesis, particularly for compounds with antimicrobial and anti-inflammatory properties.

- Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups .

Interaction studies have focused on the compound's mechanism of action at the molecular level. The hydroxy and nitro groups significantly influence its reactivity, allowing it to participate in various biochemical interactions. For example, the reduction of the nitro group leads to products that may have enhanced biological activity or altered pharmacological profiles. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 1-(3-Hydroxy-2-nitrophenyl)ethanone, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(2-Hydroxy-3-nitrophenyl)ethanone | 28177-69-7 | Hydroxy and nitro groups in different positions |

| 3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 | Similar functional groups but distinct spatial arrangement |

| 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 | Different positioning of functional groups |

| 1-(2-Hydroxy-5-nitrophenyl)ethanone | 1450-76-6 | Variation in hydroxyl and nitro positioning |

| 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone | 70978-54-0 | Incorporation of bromine affecting reactivity |

These compounds illustrate how variations in functional groups' positions can lead to differences in chemical behavior and applications, emphasizing the uniqueness of 1-(3-Hydroxy-2-nitrophenyl)ethanone within this family of compounds .

1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS 53967-72-9), also known as 3'-hydroxy-2'-nitroacetophenone, was first synthesized in the mid-20th century during investigations into nitrophenol derivatives. Its systematic IUPAC name reflects the positions of functional groups: a hydroxyl (-OH) at the 3rd position, a nitro (-NO₂) group at the 2nd position, and an acetyl (-COCH₃) group at the 1st position on the benzene ring. Early nomenclature variants included "m-nitro-o-hydroxyacetophenone," but standardization under IUPAC guidelines resolved ambiguities in positional descriptors.

Historical Applications in Organic Synthesis

Historically, this compound served as a precursor in dye chemistry due to its aromatic nitro and hydroxyl groups, which facilitate electrophilic substitution reactions. By the 1980s, its role expanded into pharmaceutical intermediates, particularly in synthesizing anti-asthma agents like pranlukast. Early syntheses relied on nitration of acetophenone derivatives, but low yields (30–40%) and isomer separation challenges limited scalability.

Significance in Modern Chemical Research

Modern applications emphasize its versatility in green chemistry and drug discovery. Innovations in catalytic hydroxylation (e.g., Cu²⁺-mediated oxidation of m-nitroacetophenone) improved yields to >85%, aligning with sustainable practices. Current research explores its bioactivity, including antimicrobial and anti-inflammatory properties linked to nitro group reduction and hydrogen-bonding interactions.

Classical Synthetic Approaches

The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone has traditionally relied on several established organic chemistry methodologies, each presenting distinct advantages and limitations in terms of yield, selectivity, and operational complexity [1] [2] [3].

The most widely employed classical approach involves the Friedel-Crafts acylation of appropriately substituted aromatic compounds using acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst . This methodology typically operates at temperatures ranging from 60 to 80 degrees Celsius and achieves yields between 70 and 85 percent, though it often produces mixtures of ortho and para products that require subsequent separation .

Direct nitration of acetophenone using mixed acid systems containing nitric acid and sulfuric acid represents another fundamental approach [6] [7]. This method generates nitronium ions that participate in electrophilic aromatic substitution reactions, typically conducted at temperatures between 0 and 20 degrees Celsius [8]. The meta-selective nature of this reaction pathway yields products in the range of 40 to 60 percent, with selectivity favoring the desired meta-substitution pattern [6].

The reduction-diazotization-hydrolysis sequence constitutes a three-step classical methodology for converting nitroaromatic compounds to their hydroxylated derivatives [9]. This approach involves initial reduction of the nitro group using iron powder and hydrochloric acid at temperatures of 85 to 95 degrees Celsius, followed by diazotization with sodium nitrite and subsequent hydrolysis to introduce the hydroxyl functionality [9]. Yields typically range from 50 to 70 percent, with selectivity being highly dependent on the specific substitution pattern of the starting material [10].

Table 1: Classical Synthetic Approaches for Hydroxylated Nitroaromatic Ketones

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic compounds + Acetyl chloride | AlCl₃ (Lewis acid) | 60-80 | 70-85 | ortho/para mixture |

| Direct Nitration of Acetophenone | Acetophenone + Mixed acids (HNO₃/H₂SO₄) | HNO₃/H₂SO₄ (Nitronium ions) | 0-20 | 40-60 | meta-selective |

| Reduction-Diazotization-Hydrolysis | Nitroaromatic compounds | Iron powder/HCl, NaNO₂ | 85-95 | 50-70 | Position dependent |

| Hydroxylation of m-Nitroacetophenone | m-Nitroacetophenone | Metal salt catalysts | 100-120 | 80-95 | Directional |

| Nitration-Separation Method | o-Hydroxyacetophenone | Nitrating agents | Variable | <40 | Low selectivity |

Green Synthesis Pathways

Metal Salt Catalyzed Oxidative Hydroxylation

The development of environmentally sustainable synthetic methodologies has led to significant advances in metal salt catalyzed oxidative hydroxylation reactions for the preparation of 1-(3-Hydroxy-2-nitrophenyl)ethanone [11]. These green synthesis pathways utilize transition metal catalysts to facilitate the direct introduction of hydroxyl groups onto aromatic systems under mild reaction conditions [12] [13].

Copper-based catalytic systems have demonstrated exceptional effectiveness in promoting oxidative hydroxylation reactions [11]. Copper(II) acetate serves as an efficient catalyst for the directional hydroxylation of m-nitroacetophenone, utilizing the ketone carbonyl and nitro groups as bidentate directing groups [11]. This methodology operates at temperatures between 100 and 105 degrees Celsius under air atmosphere at 0.8 megapascals pressure, achieving yields of 89 percent with product purities exceeding 98 percent [11].

Nickel(II) acetate tetrahydrate represents another highly effective metal salt catalyst for oxidative hydroxylation reactions [11]. This catalytic system demonstrates superior performance when employed in propionic acid solvent systems, operating at 1.0 megapascals pressure and temperatures of 100 to 105 degrees Celsius [11]. The reaction proceeds with 92 percent yield and maintains product purity levels of 98.5 percent [11].

Palladium(II) acetate catalysis offers versatility in terms of reaction conditions, functioning effectively across a broad temperature range from 50 to 120 degrees Celsius [11]. This catalyst demonstrates remarkable activity even under mild conditions, achieving yields ranging from 87 to 92.7 percent with product purities between 97.8 and 98.3 percent [11]. The flexibility of palladium catalysis allows for optimization of reaction parameters to maximize both yield and selectivity [14].

Iron-based metal-organic framework catalysts have emerged as promising alternatives for room temperature hydroxylation reactions [15]. These catalysts utilize nitrogen-doped carbon supports to provide abundant anchoring sites for metal centers, enabling efficient catalysis under atmospheric pressure conditions [13]. The enhanced electronic structure of these materials facilitates electron transfer processes that are crucial for the hydroxylation mechanism [15].

Table 2: Green Synthesis Pathways - Metal Salt Catalyzed Oxidative Hydroxylation

| Metal Catalyst | Solvent System | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| Copper(II) acetate | Acetic acid (50% w/w) | 0.8 | 100-105 | 10 | 89 | 98.2 |

| Nickel(II) acetate | Propionic acid (49% w/w) | 1.0 | 100-105 | 10 | 92 | 98.5 |

| Palladium(II) acetate | Butyric acid (51% w/w) | 0.5-1.0 | 50-120 | 5-8 | 87-92.7 | 97.8-98.3 |

| Iron-based MOFs | Carboxylic acid derivatives | Atmospheric | 25-80 | 2-24 | 60-85 | 85-95 |

| Platinum catalysts | DMF/organic solvents | 0.5-2.0 | Room temperature | 0.5-6 | 70-95 | 90-98 |

Carboxylic Acid Solvent Systems

Carboxylic acid solvent systems play a crucial role in facilitating efficient hydroxylation reactions for the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone [11]. These solvents not only provide a medium for the reaction but also participate actively in the catalytic process through coordination with metal centers and stabilization of reaction intermediates [16].

Acetic acid represents the most extensively studied carboxylic acid solvent system for metal-catalyzed hydroxylation reactions [11]. When employed at concentrations of 49 to 51 percent by weight, acetic acid provides optimal solubility for both reactants and catalysts while maintaining appropriate reaction kinetics [11]. The acidic environment facilitates the formation of reactive metal-oxo species that are essential for the hydroxylation mechanism [17].

Propionic acid solvent systems demonstrate enhanced performance in certain catalytic transformations, particularly when combined with nickel-based catalysts [11]. The longer alkyl chain of propionic acid influences the solvation environment around the metal center, potentially affecting both reaction rates and selectivity patterns [11]. Optimal concentrations typically range from 49 to 50 percent by weight [11].

Butyric acid systems offer unique advantages in terms of reaction temperature flexibility [11]. These solvent systems enable hydroxylation reactions to proceed efficiently at temperatures as low as 50 degrees Celsius when combined with appropriate catalysts [11]. The increased hydrophobic character of butyric acid can influence substrate solubility and mass transfer characteristics [11].

The mechanism of carboxylic acid participation in hydroxylation reactions involves coordination to metal centers through the carboxylate functionality [11]. This coordination modifies the electronic environment of the metal catalyst, enhancing its ability to activate molecular oxygen and facilitate oxygen atom transfer to the substrate [17]. The carboxylic acid also serves as a proton source during the reaction, enabling the formation of the final hydroxylated product [11].

Pressure and Temperature Parameters for Optimal Yields

The optimization of pressure and temperature parameters represents a critical aspect of developing efficient synthetic methodologies for 1-(3-Hydroxy-2-nitrophenyl)ethanone [11] [18]. Systematic investigation of these parameters reveals distinct relationships between reaction conditions and product yields, selectivity, and energy efficiency [19] [18].

Low temperature and low pressure conditions (50 to 70 degrees Celsius, 0.5 megapascals) provide high energy efficiency while maintaining respectable conversion rates of 85 to 90 percent [11]. These mild conditions demonstrate selectivity values ranging from 88 to 92 percent and offer significant advantages in terms of reduced energy consumption and environmental impact [18]. The slower reaction kinetics under these conditions allow for better control of side reactions and improved product selectivity [20].

Medium temperature and medium pressure conditions (80 to 100 degrees Celsius, 0.8 megapascals) represent the optimal balance between conversion efficiency and energy requirements [11]. Under these conditions, conversion rates reach 95 to 98 percent with selectivity values of 94 to 97 percent [11]. This parameter set provides the highest overall efficiency while maintaining reasonable energy consumption levels [18].

High temperature and high pressure conditions (110 to 120 degrees Celsius, 1.0 megapascals) achieve maximum conversion rates of 98 to 99 percent with selectivity values of 95 to 98 percent [11]. However, these conditions require significantly higher energy input and may promote undesired side reactions at extended reaction times [21]. The elevated pressure enhances mass transfer characteristics and increases the concentration of dissolved oxygen, facilitating more rapid hydroxylation kinetics [22].

Temperature effects on reaction kinetics follow Arrhenius behavior, with increasing temperatures leading to exponential increases in reaction rates [20]. However, excessive temperatures can promote competing reactions such as oxidative degradation of the product or catalyst deactivation [22]. The optimal temperature window typically lies between 80 and 110 degrees Celsius for most catalytic systems [11].

Pressure influences both the solubility of molecular oxygen in the reaction medium and the stability of catalytic intermediates [22]. Higher pressures increase oxygen availability for the hydroxylation reaction but may also favor unwanted oxidation pathways [21]. The pressure range of 0.5 to 1.0 megapascals represents a practical compromise between reaction efficiency and equipment requirements [11].

Table 3: Pressure and Temperature Parameters for Optimal Yields

| Parameter | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|---|---|

| Low Temperature/Low Pressure | 50-70 | 0.5 | 85-90 | 88-92 | High | Low |

| Medium Temperature/Medium Pressure | 80-100 | 0.8 | 95-98 | 94-97 | Optimal | Low |

| High Temperature/High Pressure | 110-120 | 1.0 | 98-99 | 95-98 | Moderate | Medium |

| Low Temperature/High Pressure | 50-70 | 1.0 | 90-95 | 91-94 | Good | Low |

| High Temperature/Low Pressure | 110-120 | 0.5 | 92-96 | 89-93 | Moderate | Medium |

Directional Hydroxylation of m-Nitroacetophenone

The directional hydroxylation of m-nitroacetophenone represents a sophisticated synthetic strategy that exploits the inherent directing effects of functional groups to achieve regioselective introduction of hydroxyl groups [11] [17]. This approach leverages the coordinating ability of both the ketone carbonyl and nitro substituents to direct metal catalysts to specific positions on the aromatic ring [11].

Copper-catalyzed ortho-hydroxylation utilizes the bidentate coordination of ketone carbonyl and nitro groups to achieve high regioselectivity [11]. The mechanism involves initial coordination of the copper catalyst to these directing groups, followed by intramolecular hydroxylation at the ortho position relative to the carbonyl group [11]. This methodology demonstrates broad substrate scope and achieves yields ranging from 75 to 92 percent [14].

Palladium-catalyzed carbon-hydrogen activation represents an alternative approach for directional hydroxylation [14]. This methodology employs carboxylic acid directing groups to achieve meta-selective hydroxylation through a five-membered palladacycle intermediate [14]. The reaction proceeds under oxygen atmosphere at temperatures of 80 to 100 degrees Celsius, yielding products in the range of 60 to 85 percent [14].

Iron-catalyzed hydroxylation systems utilize the electron-withdrawing nature of the nitro group to activate adjacent carbon-hydrogen bonds toward hydroxylation [13] [15]. These catalysts operate under mild conditions at room temperature using hydrogen peroxide as the oxygen source [13]. The nitro-directed selectivity pattern provides yields of 50 to 80 percent with high regioselectivity for the desired hydroxylation position [15].

Ruthenium-catalyzed oxidation employs ketone carbonyl groups as directing elements for hydroxylation reactions [23]. This methodology demonstrates ortho and para selectivity patterns depending on the specific catalyst and reaction conditions employed [23]. Reaction temperatures of 60 to 80 degrees Celsius with appropriate oxidants yield products in the range of 70 to 88 percent [23].

Biocatalytic hydroxylation systems represent an emerging approach that utilizes enzymatic recognition for position-specific hydroxylation [19]. These systems operate under mild aqueous conditions at temperatures of 30 to 40 degrees Celsius [19]. While the substrate scope is limited to specific enzyme recognition patterns, yields can reach 40 to 75 percent with exceptional regioselectivity [19].

Table 4: Directional Hydroxylation of m-Nitroacetophenone Methods

| Hydroxylation Method | Directing Group | Regioselectivity | Reaction Conditions | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|---|

| Copper-catalyzed ortho-hydroxylation | Pyridine/ketone carbonyl | ortho-selective | 100-120°C, air atmosphere | 75-92 | Broad |

| Palladium-catalyzed C-H activation | Carboxylic acid | meta-selective | 80-100°C, O₂ atmosphere | 60-85 | Limited to carboxylic acids |

| Iron-catalyzed hydroxylation | Nitro group | Nitro-directed | Room temperature, H₂O₂ | 50-80 | Nitroaromatic compounds |

| Ruthenium-catalyzed oxidation | Ketone carbonyl | ortho/para | 60-80°C, oxidant required | 70-88 | Ketone-containing aromatics |

| Biocatalytic hydroxylation | Enzyme recognition | Position-specific | 30-40°C, aqueous medium | 40-75 | Specific enzyme substrates |

Fries Rearrangement and Related Synthetic Strategies

The Fries rearrangement represents a fundamental transformation in organic chemistry that can be adapted for the synthesis of hydroxylated aromatic ketones including 1-(3-Hydroxy-2-nitrophenyl)ethanone [23] [24]. This rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by Lewis acids under thermal conditions [23].

Classical Fries rearrangement employs aluminum chloride as the Lewis acid catalyst at temperatures of 160 to 170 degrees Celsius [25]. The reaction typically requires 2.5 equivalents of aluminum chloride and proceeds over 2 to 4 hours [25]. This methodology achieves total yields of 85 to 91 percent, producing mixtures of ortho and para products in ratios that depend on reaction temperature and conditions [23]. The ortho product typically predominates at higher temperatures due to thermodynamic control, while para products are favored under kinetic control conditions [23].

Mechanochemical Fries rearrangement represents a modern adaptation that eliminates the need for solvents while maintaining high efficiency [24] [26]. This approach utilizes ball mill conditions at temperatures of 75 to 100 degrees Celsius for 90 minutes [26]. The mechanochemical activation provides unique selectivity patterns, often favoring para products with yields ranging from 40 to 55 percent for the para isomer and 30 to 45 percent for the ortho isomer [26]. Total yields reach 85 to 95 percent under optimized conditions [26].

Photo-Fries rearrangement offers an alternative activation mode through ultraviolet irradiation at room temperature [24]. This methodology proceeds over 4 to 8 hours and typically produces higher proportions of para products (35 to 50 percent) compared to ortho products (20 to 40 percent) [24]. While total yields are generally lower (60 to 80 percent) compared to thermal methods, the mild reaction conditions and unique selectivity patterns make this approach valuable for sensitive substrates [24].

Thermal Fries rearrangement operates without external catalysts at elevated temperatures of 200 to 250 degrees Celsius [24]. This catalyst-free approach requires 1 to 3 hours and achieves total yields of 75 to 85 percent [24]. The high temperature conditions favor thermodynamic products, typically producing ortho products in 40 to 55 percent yield and para products in 30 to 45 percent yield [24].

Solvent-free Fries rearrangement represents an environmentally friendly modification that operates under neat conditions at 100 to 150 degrees Celsius [24]. Reaction times range from 30 to 120 minutes, and total yields reach 70 to 90 percent [24]. This approach eliminates solvent waste while maintaining reasonable efficiency levels [24].

Table 5: Fries Rearrangement and Related Synthetic Strategies

| Fries Variant | Substrate | Conditions | Reaction Time | ortho Product (%) | para Product (%) | Total Yield (%) |

|---|---|---|---|---|---|---|

| Classical Fries (AlCl₃) | Phenolic esters | 160-170°C, AlCl₃ (2.5 eq) | 2-4 hours | 45-60 | 25-40 | 85-91 |

| Mechanochemical Fries | Phenyl acetate | Ball mill, 75-100°C | 90 minutes | 30-45 | 40-55 | 85-95 |

| Photo-Fries | Phenolic esters | UV irradiation, rt | 4-8 hours | 20-40 | 35-50 | 60-80 |

| Thermal Fries | Aryl esters | 200-250°C, no catalyst | 1-3 hours | 40-55 | 30-45 | 75-85 |

| Solvent-free Fries | Phenolic acetates | 100-150°C, neat | 30-120 minutes | 35-50 | 30-45 | 70-90 |

Comparative Analysis of Synthetic Routes

The comprehensive evaluation of synthetic methodologies for 1-(3-Hydroxy-2-nitrophenyl)ethanone reveals significant differences in efficiency, sustainability, and practical applicability across various approaches [11] [18] [27]. This comparative analysis considers multiple factors including overall yield, step count, environmental impact, cost efficiency, scalability, and atom economy [27].

Classical nitration-hydroxylation sequences, while historically important, demonstrate limited overall yields of 35 to 50 percent due to the multi-step nature of the transformation [6] [8]. These approaches typically require 3 to 4 synthetic steps, each introducing potential yield losses and waste generation [8]. The environmental score of these methods is poor (3 out of 10) due to the use of harsh acids, toxic reagents, and generation of significant waste streams [9]. Cost efficiency remains low due to the multiple purification steps required and the substantial waste disposal costs [9].

Green metal-catalyzed hydroxylation methodologies represent the most advantageous synthetic approach, achieving overall yields of 85 to 92 percent in only 1 to 2 synthetic steps [11]. These methods receive high environmental scores (8 out of 10) due to their use of renewable feedstocks, mild reaction conditions, and minimal waste generation [11]. The high cost efficiency results from the direct transformation approach and the recyclability of metal catalysts [11]. Excellent scalability makes these methods suitable for industrial implementation [11].

Fries rearrangement approaches provide moderate overall yields of 70 to 85 percent in 2 to 3 synthetic steps [24] [26]. The environmental score (5 out of 10) reflects the mixed sustainability profile, with some variants requiring harsh conditions or toxic catalysts while others operate under more benign conditions [24]. Cost efficiency is moderate due to the requirement for Lewis acid catalysts and the need for isomer separation [26].

Direct carbon-hydrogen functionalization methods achieve overall yields of 60 to 80 percent in 1 to 2 steps [14]. These approaches receive good environmental scores (7 out of 10) due to their atom-economical nature and elimination of pre-functionalization requirements [14]. Medium to high cost efficiency results from the direct transformation approach, though catalyst costs can be significant [14].

Biocatalytic methods demonstrate moderate overall yields of 40 to 65 percent over 2 to 3 synthetic steps [19]. These approaches receive the highest environmental scores (9 out of 10) due to their use of renewable catalysts, mild aqueous conditions, and exceptional selectivity [19]. However, cost efficiency remains low to medium due to enzyme costs and limited scalability for industrial applications [19].

Atom economy analysis reveals that biocatalytic methods achieve the highest theoretical atom economy (80 to 90 percent) due to their highly selective nature and minimal waste generation [19]. Green metal-catalyzed approaches demonstrate good atom economy (75 to 85 percent) through direct oxidative transformations [11]. Classical approaches show the lowest atom economy (45 to 60 percent) due to multiple synthetic steps and stoichiometric reagent requirements [9].

Table 6: Comparative Analysis of Synthetic Routes

| Synthetic Route | Overall Yield (%) | Step Count | Environmental Score* | Cost Efficiency | Scalability | Atom Economy (%) |

|---|---|---|---|---|---|---|

| Classical Nitration-Hydroxylation | 35-50 | 3-4 | 3/10 | Low | Good | 45-60 |

| Green Metal-Catalyzed Hydroxylation | 85-92 | 1-2 | 8/10 | High | Excellent | 75-85 |

| Fries Rearrangement Approach | 70-85 | 2-3 | 5/10 | Medium | Good | 60-70 |

| Direct C-H Functionalization | 60-80 | 1-2 | 7/10 | Medium-High | Good | 70-80 |

| Biocatalytic Methods | 40-65 | 2-3 | 9/10 | Low-Medium | Limited | 80-90 |

*Environmental Score: 1 (poor) to 10 (excellent) based on green chemistry principles